molecular formula C12H11F3N2O2 B2933205 N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide CAS No. 1311620-54-8

N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide

Cat. No.: B2933205
CAS No.: 1311620-54-8
M. Wt: 272.227
InChI Key: OXIGMSIJHDSJEE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide is a chemical compound characterized by the presence of a cyanomethyl group and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the addition of propanoyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
  • N-(cyanomethyl)-3-[2-(trifluoromethyl)phenyl]propanamide
  • N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]butanamide

Uniqueness

N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of both a cyanomethyl group and a trifluoromethoxy-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N-(cyanomethyl)-3-[2-(trifluoromethoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)19-10-4-2-1-3-9(10)5-6-11(18)17-8-7-16/h1-4H,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIGMSIJHDSJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC#N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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